molecular formula C14H15NO B13622036 4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine

4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13622036
M. Wt: 213.27 g/mol
InChI Key: VXASSYQOUCETFE-UHFFFAOYSA-N
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Description

4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2’-position, and an amine group at the 3-position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro derivatives can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of all three functional groups (methoxy, methyl, and amine), which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-methoxy-5-(2-methylphenyl)aniline

InChI

InChI=1S/C14H15NO/c1-10-5-3-4-6-12(10)11-7-8-14(16-2)13(15)9-11/h3-9H,15H2,1-2H3

InChI Key

VXASSYQOUCETFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)OC)N

Origin of Product

United States

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